molecular formula C10H14N2O B11910947 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL CAS No. 76154-43-3

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL

Cat. No.: B11910947
CAS No.: 76154-43-3
M. Wt: 178.23 g/mol
InChI Key: OWAYRUWWPXGQMH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL is an organic compound belonging to the class of dialkylarylamines. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring substituted with methyl groups and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline with an oxidizing agent to introduce the hydroxyl group at the 6-position. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-6-OL
  • 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-ylmethanamine
  • 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxaldehyde

Uniqueness

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

76154-43-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxalin-6-ol

InChI

InChI=1S/C10H14N2O/c1-11-5-6-12(2)10-7-8(13)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3

InChI Key

OWAYRUWWPXGQMH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)O)C

Origin of Product

United States

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